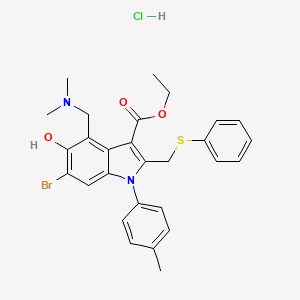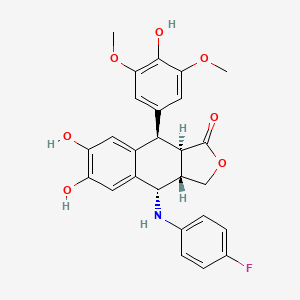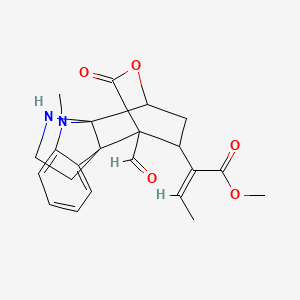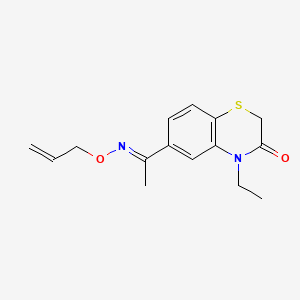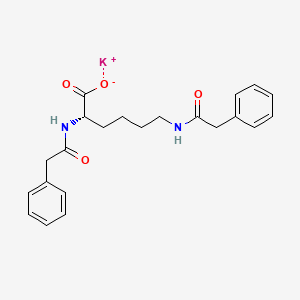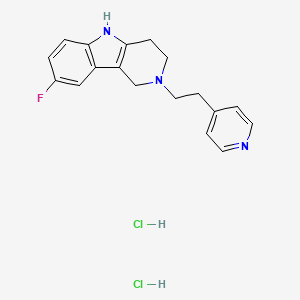
3,7-Dihydro-1-butyl-7-(5,6-dihydroxyhexyl)-3-methyl-1H-purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,7-Dihydro-1-butyl-7-(5,6-dihydroxyhexyl)-3-methyl-1H-purine-2,6-dione is a complex organic compound belonging to the purine family. This compound is characterized by its unique structure, which includes a butyl group, a dihydroxyhexyl chain, and a methyl group attached to a purine core. The purine core is a bicyclic structure consisting of a pyrimidine ring fused to an imidazole ring, which is a common motif in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dihydro-1-butyl-7-(5,6-dihydroxyhexyl)-3-methyl-1H-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the alkylation of a purine derivative with a butyl halide, followed by the introduction of the dihydroxyhexyl chain through a series of reactions including oxidation and reduction steps. The final step often involves the methylation of the purine core to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to ensure the high quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3,7-Dihydro-1-butyl-7-(5,6-dihydroxyhexyl)-3-methyl-1H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The dihydroxyhexyl chain can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The purine core can undergo nucleophilic substitution reactions, where functional groups such as halides or amines can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic reagents such as sodium azide (NaN3) or ammonia (NH3) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the dihydroxyhexyl chain can yield hexanoic acid derivatives, while reduction can produce hexanol derivatives.
Scientific Research Applications
3,7-Dihydro-1-butyl-7-(5,6-dihydroxyhexyl)-3-methyl-1H-purine-2,6-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying purine chemistry.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory or anticancer properties.
Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3,7-Dihydro-1-butyl-7-(5,6-dihydroxyhexyl)-3-methyl-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. The purine core can bind to enzymes and receptors, modulating their activity. The dihydroxyhexyl chain may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
Caffeine: 1,3,7-Trimethylxanthine, a well-known stimulant with a similar purine core.
Theophylline: 1,3-Dimethylxanthine, used in the treatment of respiratory diseases.
Theobromine: 3,7-Dimethylxanthine, found in cocoa and chocolate.
Uniqueness
3,7-Dihydro-1-butyl-7-(5,6-dihydroxyhexyl)-3-methyl-1H-purine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the butyl and dihydroxyhexyl groups differentiates it from other purine derivatives, potentially leading to unique interactions with biological targets and novel applications in research and industry.
Properties
CAS No. |
86257-14-9 |
|---|---|
Molecular Formula |
C16H26N4O4 |
Molecular Weight |
338.40 g/mol |
IUPAC Name |
1-butyl-7-(5,6-dihydroxyhexyl)-3-methylpurine-2,6-dione |
InChI |
InChI=1S/C16H26N4O4/c1-3-4-9-20-15(23)13-14(18(2)16(20)24)17-11-19(13)8-6-5-7-12(22)10-21/h11-12,21-22H,3-10H2,1-2H3 |
InChI Key |
NFGVXOQLSPGOEO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=O)C2=C(N=CN2CCCCC(CO)O)N(C1=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



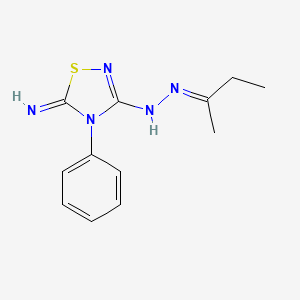
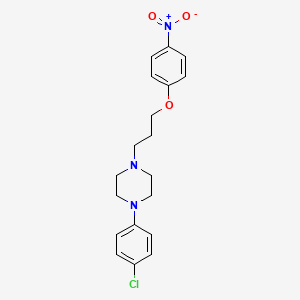
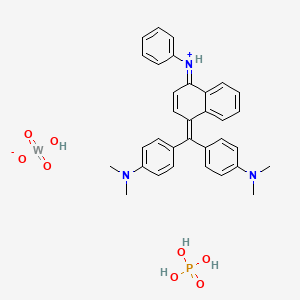
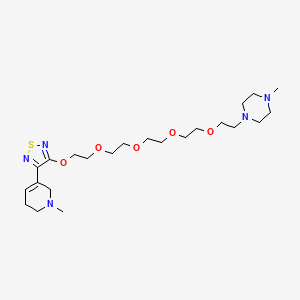
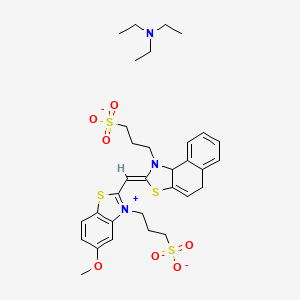
![Propanedioic acid, [(2,5-dimethoxyphenyl)methyl]-](/img/structure/B15188173.png)
